molecular formula C7H7NO3 B1204606 3-Amino-5-hydroxybenzoic acid CAS No. 76045-71-1

3-Amino-5-hydroxybenzoic acid

Cat. No. B1204606
CAS RN: 76045-71-1
M. Wt: 153.14 g/mol
InChI Key: QPEJHSFTZVMSJH-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzoic acid (AHBA) is a monohydroxybenzoic acid that is 3-hydroxybenzoic acid carrying an additional amino substituent at position 4 . It is an aminobenzoic acid and a monohydroxybenzoic acid . It is a natural product found in Amycolatopsis mediterranei, Salinispora arenicola, and Streptomyces collinus .


Synthesis Analysis

The aminoshikimate pathway of formation of AHBA, the precursor of ansamycin and other antibiotics, has been reviewed . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes, to provide a nitrogenous precursor .


Molecular Structure Analysis

The molecular formula of AHBA is C7H7NO3 . The structure of AHBA has been analyzed in detail in a study .


Chemical Reactions Analysis

The biosynthesis of ansamycin antibiotics, like rifamycin B, involves the formation of AHBA by a novel variant of the shikimate pathway . AHBA then serves as the starter unit for the assembly of a polyketide which eventually links back to the amino group of AHBA to form the antibiotics’ polyketide backbone .


Physical And Chemical Properties Analysis

The molecular weight of AHBA is 153.14 g/mol . The density is 1.5±0.1 g/cm3, and the boiling point is 453.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Antibiotic Production

3-AHBA is a key precursor in the biosynthesis of ansamycin antibiotics . These antibiotics, such as geldanamycin and rifamycin , are produced by Actinomycetes and have significant clinical importance. The AHBA synthase gene is essential for the production of these compounds, and its identification can lead to the discovery of new antibiotic strains .

Antitumor Agents

The compound plays a crucial role in the formation of mitomycin antibiotics , which are used as antitumor agents . Mitomycin C, a derivative of these antibiotics, is utilized in cancer chemotherapy to treat various cancers due to its ability to crosslink DNA.

Biosynthetic Studies

3-AHBA is involved in the aminoshikimate pathway , a unique biosynthetic route that leads to the formation of the mC7N unit found in ansamycin and mitomycin antibiotics . This pathway is of great interest in biosynthetic studies for understanding the formation of complex natural products.

Genetic Screening

The AHBA synthase gene serves as a valuable tool for genetic screening in the search for new ansamycins and other 3-AHBA-derived natural products . This application is pivotal in pharmaceutical research, where new drug candidates are continually sought after.

Food Industry Applications

Hydroxybenzoic acids, including derivatives like 3-AHBA, have potential applications as functional food ingredients , dietary supplements , and food preservatives due to their biological activity . Their antioxidant properties make them suitable for enhancing food shelf life and nutritional value.

Material Science

3-AHBA can be used as a raw material for the production of high-performance industrial plastics . Its aromatic structure makes it a candidate for creating advanced materials with specific desired properties.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

AHBA is the precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . Furthermore, aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .

properties

IUPAC Name

3-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226947
Record name 3-Amino-5-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Amino-5-hydroxybenzoic acid

CAS RN

76045-71-1
Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-amino-5-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
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0 (± 1) mol
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1 g
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biotin
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5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Amino-5-hydroxybenzoic acid (AHBA) in natural product biosynthesis?

A1: AHBA is a key building block in the biosynthesis of ansamycin and mitomycin antibiotics. [, ] It serves as the starter unit for the assembly of the polyketide backbone in these compounds. [, , ]

Q2: How is AHBA biosynthesized?

A2: AHBA is produced through a unique branch of the shikimate pathway. [, , ] This pathway diverges from the traditional shikimate pathway at the point of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) formation. [] The nitrogen atom incorporated into the aminoshikimate pathway, ultimately leading to AHBA, originates from kanosamine. [, ]

Q3: What is the role of kanosamine in AHBA biosynthesis?

A3: Kanosamine and its 6-phosphate are specific intermediates in AHBA formation. [] RifN, an enzyme from the rifamycin biosynthetic gene cluster, has been identified as a specific kanosamine 6-kinase, converting kanosamine to kanosamine 6-phosphate. [] This suggests a pathway where UDP-D-glucose is converted to kanosamine, which is subsequently phosphorylated and incorporated into the aminoshikimate pathway. []

Q4: What are the key intermediates in the biosynthesis of AHBA from kanosamine 6-phosphate?

A4: Kanosamine 6-phosphate is converted to 3-amino-3-deoxy-D-fructose 6-phosphate. [] This metabolite acts as a sequestered form of 1-deoxy-1-imino-d-erythrose 4-phosphate, which is released upon a transketolase-catalyzed reaction with d-ribose 5-phosphate. [] Subsequent enzymatic steps lead to the formation of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), the first committed intermediate of the aminoshikimate pathway. [] Finally, 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) are converted into AHBA by the enzymatic activity of AHBA synthase. []

Q5: What is AHBA synthase and what is its function?

A5: AHBA synthase is the terminal enzyme in the biosynthesis of AHBA. [] It catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. [] This enzyme is a dimer, requires pyridoxal 5'-phosphate (PLP) as a cofactor, and its structure has been elucidated using X-ray crystallography. [, ]

Q6: Can the AHBA biosynthetic pathway be manipulated for the production of novel compounds?

A6: Yes, genetic manipulation of the AHBA biosynthetic pathway has been achieved. For instance, researchers have successfully expressed the AHBA biosynthetic genes in E. coli, paving the way for engineered biosynthesis of AHBA and related compounds. []

Q7: What are ansamycins and mitomycins?

A7: Ansamycins and mitomycins are important classes of antibiotics known for their potent biological activities. [, , ] Ansamycins include compounds like rifamycin (antibacterial), ansamitocin (antitumor), and geldanamycin (antitumor). [, , , , , , ] Mitomycins, such as mitomycin C, exhibit antitumor activity. []

Q8: How is AHBA incorporated into ansamycins?

A8: AHBA serves as the starter unit for the assembly of the polyketide chain that forms the backbone of ansamycins. [, , , , ]

Q9: What is the role of the amide synthase in ansamycin biosynthesis?

A9: After the polyketide chain is assembled, an amide synthase catalyzes the macrolactamization step, forming the characteristic macrocyclic structure of ansamycins. [] This enzyme exhibits a degree of substrate flexibility, as demonstrated by the acceptance of modified seco-proansamitocin analogs in mutasynthesis experiments. []

Q10: Can the structure of ansamycins be modified by altering the AHBA starter unit?

A10: Yes, modifying the AHBA structure can lead to the biosynthesis of novel ansamycin analogs. This strategy, known as mutasynthesis, involves feeding AHBA analogs to mutant strains of antibiotic-producing organisms that are blocked in AHBA biosynthesis. [, , , ]

Q11: What are some examples of ansamycin analogs produced by mutasynthesis?

A11: Several examples include: * Incorporation of 4-chloro, 6-chloro, N-methyl, and O-methyl analogs of AHBA into the ansamycin actamycin. []* Production of novel geldanamycin derivatives by feeding modified benzoic acid analogs to AHBA synthase-inactivated mutants. []* Formation of 20-membered macrolactones by feeding 3-amino-5-hydroxymethylbenzoic acid to a blocked mutant of Streptomyces hygroscopicus (geldanamycin producer). []

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